molecular formula C20H30O2 B14857943 (8xi,9xi,14xi)-17-Hydroxy-17-methylandrost-4-en-3-one

(8xi,9xi,14xi)-17-Hydroxy-17-methylandrost-4-en-3-one

Cat. No.: B14857943
M. Wt: 302.5 g/mol
InChI Key: GCKMFJBGXUYNAG-FRQUTVOGSA-N
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Description

(8xi,9xi,14xi)-17-Hydroxy-17-methylandrost-4-en-3-one is a synthetic steroid compound It is structurally related to testosterone and other androgens, which are hormones that play a crucial role in the development and maintenance of male characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8xi,9xi,14xi)-17-Hydroxy-17-methylandrost-4-en-3-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups to enhance stability and activity.

    Oxidation and Reduction: These reactions are used to modify the functional groups and achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using advanced techniques such as:

    Catalytic Hydrogenation: To reduce double bonds.

    Chromatographic Purification: To isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(8xi,9xi,14xi)-17-Hydroxy-17-methylandrost-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes.

    Reduction: Conversion to alcohols.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

(8xi,9xi,14xi)-17-Hydroxy-17-methylandrost-4-en-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Explored for potential therapeutic uses, such as in hormone replacement therapy and treatment of certain medical conditions.

    Industry: Utilized in the synthesis of other steroid compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of (8xi,9xi,14xi)-17-Hydroxy-17-methylandrost-4-en-3-one involves binding to androgen receptors in target tissues. This binding activates specific genes that regulate the development and maintenance of male characteristics. The molecular targets and pathways involved include:

    Androgen Receptor Activation: Leading to transcriptional changes in target genes.

    Signal Transduction Pathways: Involving various intracellular signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: The primary male sex hormone, structurally similar but with different functional groups.

    Dihydrotestosterone: A more potent androgen with a similar structure.

    Nandrolone: An anabolic steroid with similar applications but different side effects.

Uniqueness

(8xi,9xi,14xi)-17-Hydroxy-17-methylandrost-4-en-3-one is unique due to its specific structural modifications, which may enhance its stability, activity, and selectivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(10R,13S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15?,16?,17?,18-,19-,20?/m0/s1

InChI Key

GCKMFJBGXUYNAG-FRQUTVOGSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CCC4(C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C

Origin of Product

United States

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